molecular formula C8H17NO B6251222 2,2,5,5-tetramethylpyrrolidin-3-ol CAS No. 19805-79-9

2,2,5,5-tetramethylpyrrolidin-3-ol

Cat. No.: B6251222
CAS No.: 19805-79-9
M. Wt: 143.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethylpyrrolidin-3-ol is a chemical compound of significant interest in synthetic and structural chemistry due to its pyrrolidine scaffold . This saturated heterocyclic structure, featuring a nitrogen atom in a five-membered ring, serves as a fundamental building block for the synthesis of more complex molecules. The compound is characterized by the presence of four methyl groups at the 2 and 5 positions, which induce significant steric hindrance and can influence the compound's reactivity, stability, and conformational preferences. The hydroxyl group at the 3-position provides a versatile handle for further chemical functionalization, making it a valuable precursor or intermediate in organic synthesis . While the specific biological and mechanistic profile of this compound is not fully detailed in the available literature, its structural analogs are prominent in scientific research. Notably, nitroxide derivatives based on the 2,2,5,5-tetramethylpyrrolidine structure are extensively used as stable free radicals in Electron Paramagnetic Resonance (EPR) spectroscopy and imaging . These nitroxides, such as 3-Carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl, serve as contrast agents and redox-sensitive probes for investigating oxidative stress, a surrogate marker in the pathogenesis of various diseases including cancer, atherosclerosis, and neurodegenerative disorders . The steric hindrance provided by the tetramethyl groups is crucial for stabilizing the nitroxide radical. Although this compound itself may not possess the nitroxide group, its structure is closely related to these valuable research tools and may be utilized in their synthetic pathways or as a comparative diamagnetic compound. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

19805-79-9

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Three-Component Reaction Framework

A highly efficient route to pyrrolidine derivatives involves domino multicomponent reactions. As demonstrated in the synthesis of tetraethylpyrrolidine analogs, 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate undergo a domino process to form a pyrrolidine intermediate. Adapting this framework for tetramethyl systems requires substituting 3-pentanone with acetone, a methyl-group donor. The reaction proceeds via:

  • Condensation : The amine group of 2-aminobutanoic acid reacts with acetone to form an imine intermediate.

  • Cycloaddition : Dimethyl fumarate participates in a [3+2] cycloaddition, forming the pyrrolidine core.

  • Oxidation : Subsequent oxidation with hydrogen peroxide-tungstate yields a nitroxide intermediate, which is hydrolyzed to the target alcohol.

This method achieves an overall yield of 40% for tetraethyl analogs, suggesting comparable efficiency for tetramethyl systems with optimized stoichiometry.

Decarboxylation and Hydroxylation

Post-cyclization steps often involve decarboxylation to eliminate steric hindrance. For example, alkali hydrolysis of ester groups in intermediate nitrones generates unstable dicarboxylic acids, which undergo spontaneous decarboxylation. Heating the mixture under reflux in ethyl acetate ensures complete conversion to the alcohol derivative. Crystallization from tetrahydrofuran (THF) yields pure 2,2,5,5-tetramethylpyrrolidin-3-ol as confirmed by NMR and elemental analysis.

Alkylation-Cyclization Strategies

Allylic Bromide-Mediated Alkylation

Piperazine-based alkylation protocols, as described for spin-labeled compounds, offer a modular route to tetramethylpyrrolidines. Key steps include:

  • Alkylation : Reacting allylic bromide with piperazine in chloroform under reflux forms a bis-alkylated intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amine group closes the pyrrolidine ring.

  • Oxidation : Treatment with lead dioxide (PbO₂) introduces the nitroxide group, which is reduced to the alcohol via ascorbate.

This method yields 33–40% of the target alcohol after flash chromatography. The use of K₂CO₃ as a base and MgSO₄ for drying ensures high purity.

Reductive Amination

Reductive amination of diketones with ammonium acetate provides an alternative pathway. For instance, 2,5-hexanedione reacts with ammonium acetate in acidic methanol to form 2,2,5,5-tetramethylpyrrolidin-3-one. Subsequent reduction with sodium borohydride (NaBH₄) selectively yields the alcohol. The stereochemistry (axial vs. equatorial hydroxyl) depends on the reducing agent and solvent polarity, as confirmed by variable-temperature NMR.

Structural and Conformational Analysis

NMR Spectroscopy

¹H NMR studies reveal an equilibrium between axial and equatorial conformers of this compound in solution. At 263 K, the axial conformer predominates (ΔG° = 1.2 kcal/mol), evidenced by coupling constants (³JHH = 4.8 Hz).

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the J₃ twist conformation in the solid state, with the hydroxyl group axially oriented. Hydrogen bonding between OH and NH groups (O···N = 2.82 Å) stabilizes the lattice, while weak N-H···O interactions (3.40 Å) link adjacent chains.

Molecular Mechanics Calculations

Energy minima calculations predict flattened ring geometries around C-2 and C-5, consistent with steric crowding from methyl groups. The axial conformer is energetically favored by 0.8 kcal/mol, aligning with experimental data.

Comparative Evaluation of Synthetic Methods

Method Starting Materials Yield Key Advantage Limitation
Domino Multicomponent2-Aminobutanoic acid, acetone~40%High atom economyRequires toxic oxidation agents
Alkylation-CyclizationAllylic bromide, piperazine33–40%Modular scaffold designMulti-step purification
Reductive Amination2,5-Hexanedione, NH₄OAc45–50%Stereochemical controlSensitive to moisture

Industrial-Scale Optimization

Solvent Selection

THF and chloroform are preferred for cyclization steps due to their ability to dissolve nonpolar intermediates. Methanol-water mixtures facilitate hydrolysis and crystallization.

Catalysis

Tungstate-based catalysts enhance oxidation efficiency in domino reactions, while Pd/C accelerates hydrogenation in reductive amination.

Green Chemistry Considerations

Replacing PbO₂ with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) reduces heavy metal waste. Flow chemistry setups minimize solvent use in large-scale syntheses .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5,5-Tetramethylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 2,2,5,5-tetramethylpyrrolidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate enzymatic activities, receptor binding, and other biological processes.

Comparison with Similar Compounds

Antioxidant Activity

  • Nitroxyl radicals derived from 2,2,5,5-tetramethylpyrrolidine exhibit radical-scavenging properties. For example, 3-(2-(bis(2-methoxy-2-oxoethyl)amino)acetamido)-2,2,5,5-tetramethylpyrrolidin-1-oxyl (C₁₈H₂₇N₃O₁₀) showed cellular antioxidant efficacy in radical-quenching assays .
  • Synthetic routes for these compounds often involve chloroacetamido intermediates reacted with nucleophiles (e.g., iminodiacetic acid dimethyl ester) in acetone with K₂CO₃ as a base .

Skin Penetration and Solvent Effects

  • PCA (3-carboxy derivative) penetration into skin layers is solvent-dependent. Ethanol-phosphate-buffered saline (1:1) optimizes delivery into viable epidermal layers, while ethanol alone retains PCA predominantly in the stratum corneum .

Biochemical Probes

  • The trifunctional crosslinker trans-3,4-bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-oxyl (CAS 229621-30-1) enables thiol-specific reactions, biotin affinity, and enhanced solubility for complex biochemical assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,5,5-tetramethylpyrrolidin-3-ol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, similar pyrrolidine derivatives are synthesized via reductive amination or nucleophilic substitution under controlled pH and temperature. Solvent choice (e.g., THF or DCM) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield .

Q. How is the purity and structure of this compound verified in experimental workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Polarimetry or chiral chromatography may resolve stereoisomers. Purity is assessed via HPLC with UV detection or GC-MS .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a chiral building block for drug candidates targeting neurological disorders or kinase inhibition. Its hydroxyl and pyrrolidine groups enable hydrogen bonding and rigid scaffold design, critical for receptor interaction studies .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxy position influence the biological activity of this compound derivatives?

  • Methodological Answer : Stereochemistry dictates binding affinity and metabolic stability. For instance, (3R,4R) configurations in analogs show enhanced receptor selectivity compared to (3S,4S) isomers. Computational docking studies (e.g., AutoDock Vina) and comparative bioassays are used to validate stereochemical effects .

Q. What strategies mitigate low yields in the synthesis of this compound derivatives under acidic conditions?

  • Methodological Answer : Yield optimization involves pH-controlled reaction environments (e.g., buffered solutions) to prevent hydroxyl group protonation. Alternative protecting groups (e.g., tert-butyldimethylsilyl ether) or microwave-assisted synthesis can enhance reaction efficiency .

Q. How is this compound utilized in spin-labeling for electron paramagnetic resonance (EPR) studies?

  • Methodological Answer : The compound’s nitroxide radical derivatives (e.g., 3-carboxy-PROXYL) serve as stable spin probes for analyzing protein dynamics or membrane fluidity. Site-directed labeling via thiol-specific crosslinkers (e.g., methanethiosulfonate groups) ensures precise attachment .

Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies arise from impurities or stereochemical variations. Rigorous batch-to-batch purity checks (via LC-MS) and enantioselective synthesis protocols are critical. Meta-analyses of structure-activity relationship (SAR) data across studies help identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.